molecular formula C8H10N2O4 B2445789 (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2361609-36-9

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2445789
CAS No.: 2361609-36-9
M. Wt: 198.178
InChI Key: SXTORAOVWDCQGF-UHNVWZDZSA-N
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Description

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring substituted with a carboxylic acid group and an oxadiazole ring

Scientific Research Applications

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate olefin, followed by the introduction of the oxadiazole ring through cyclization reactions. The methoxymethyl group can be introduced via methylation reactions using reagents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction of the oxadiazole ring can produce amines or alcohols.

Mechanism of Action

The mechanism by which (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid: can be compared to other cyclopropane-containing compounds, such as cyclopropane carboxylic acid and cyclopropane oxadiazole derivatives.

    Oxadiazole derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but differ in other substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring with an oxadiazole ring and a methoxymethyl group. This combination imparts specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

(1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-3-6-9-7(14-10-6)4-2-5(4)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTORAOVWDCQGF-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NOC(=N1)[C@@H]2C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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